molecular formula C7H8Cl2N2 B13298983 2,3-Dichloro-5-ethyl-6-methylpyrazine

2,3-Dichloro-5-ethyl-6-methylpyrazine

Cat. No.: B13298983
M. Wt: 191.05 g/mol
InChI Key: HXTNCWRNCVTKDO-UHFFFAOYSA-N
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Description

2,3-Dichloro-5-ethyl-6-methylpyrazine is a chemical compound belonging to the pyrazine family. Pyrazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4. This particular compound is notable for its two chlorine atoms at positions 2 and 3, an ethyl group at position 5, and a methyl group at position 6. It is used in various scientific research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Dichloro-5-ethyl-6-methylpyrazine can be synthesized through the condensation of 3,4-hexanedione with 1,2-diaminopropane . This reaction typically occurs under controlled conditions, such as a specific temperature and pH, to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and distillation to isolate the compound from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-5-ethyl-6-methylpyrazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents.

    Reduction: It can be reduced under specific conditions to form different derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols can replace the chlorine atoms under suitable conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted pyrazines.

Scientific Research Applications

2,3-Dichloro-5-ethyl-6-methylpyrazine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential effects and applications.

    Medicine: It may be investigated for its potential therapeutic properties or as a precursor in drug synthesis.

    Industry: This compound is used in the production of flavors and fragrances due to its distinct aroma.

Mechanism of Action

The mechanism by which 2,3-Dichloro-5-ethyl-6-methylpyrazine exerts its effects involves its interaction with specific molecular targets. The chlorine atoms and the ethyl and methyl groups contribute to its reactivity and ability to form bonds with other molecules. These interactions can influence various biochemical pathways, making it a compound of interest in medicinal chemistry and pharmacology.

Comparison with Similar Compounds

Similar Compounds

    2,3-Diethyl-5-methylpyrazine: Similar in structure but with ethyl groups instead of chlorine atoms.

    2,3-Dimethylpyrazine: Lacks the chlorine atoms and has two methyl groups.

    2,3,5,6-Tetramethylpyrazine: Contains four methyl groups and no chlorine atoms.

Uniqueness

2,3-Dichloro-5-ethyl-6-methylpyrazine is unique due to the presence of chlorine atoms, which significantly influence its chemical reactivity and properties. This makes it distinct from other pyrazine derivatives and valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C7H8Cl2N2

Molecular Weight

191.05 g/mol

IUPAC Name

2,3-dichloro-5-ethyl-6-methylpyrazine

InChI

InChI=1S/C7H8Cl2N2/c1-3-5-4(2)10-6(8)7(9)11-5/h3H2,1-2H3

InChI Key

HXTNCWRNCVTKDO-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C(C(=N1)Cl)Cl)C

Origin of Product

United States

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